molecular formula C7H13NO2 B1330551 Methyl 3-(azetidin-1-yl)propanoate CAS No. 502144-09-4

Methyl 3-(azetidin-1-yl)propanoate

Cat. No.: B1330551
CAS No.: 502144-09-4
M. Wt: 143.18 g/mol
InChI Key: RDELIYPIRSMXOH-UHFFFAOYSA-N
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Description

Methyl 3-(azetidin-1-yl)propanoate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(azetidin-1-yl)propanoate typically involves the reaction of azetidine with methyl acrylate under specific conditions. One common method is the aza-Michael addition, where azetidine reacts with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(azetidin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidin-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(azetidin-3-yl)propanoate hydrochloride
  • Methyl 2-(azetidin-1-yl)acetate
  • Ethyl 3-(azetidin-1-yl)propanoate

Comparison: Methyl 3-(azetidin-1-yl)propanoate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. For instance, the position of the ester group can influence the compound’s ability to undergo specific chemical reactions and interact with biological targets.

Properties

IUPAC Name

methyl 3-(azetidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDELIYPIRSMXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310257
Record name methyl 3-azetidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502144-09-4
Record name methyl 3-azetidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl acrylate (2.082 mL, 23.12 mmol) was added to a solution of azetidine (1.2 g, 21.02 mmol) in DCM and the resulting solution stirred at ambient temperature, under an inert atmosphere for 16 h. The reaction mixture was evaporated and the crude product purified by FCC, eluted with 25% EtOAc in DCM, to afford the desired material (2.0 g, 66.5%) as a colourless oil. NMR Spectrum: 1H NMR (400 MHz, CDCl3) δ 1.97-2.1 (2H, m), 2.33 (2H, d), 2.67 (2H, d), 3.18 (4H, t), 3.67 (3H, s).
Quantity
2.082 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66.5%

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